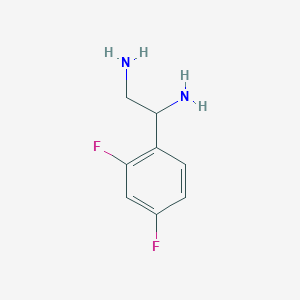
Acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI) is a chemical compound with the molecular formula C11H14O4. It is also known by its CAS number: 773151-60-3 .
- This ester belongs to the class of organic compounds known as acetate esters. It is characterized by the presence of an acetic acid moiety (CH3C(=O)O-) linked to a 2-ethoxyphenyl group via an oxygen atom.
Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. it is likely that it can be synthesized through esterification reactions involving acetic acid and the appropriate alcohol (2-ethoxyphenol).
- Industrial production methods may involve large-scale esterification processes, but detailed information remains proprietary.
Analyse Des Réactions Chimiques
- As for the types of reactions it undergoes, we can infer that it participates in esterification reactions (e.g., with alcohols) due to its ester functional group.
- Common reagents for esterification include acid catalysts (such as sulfuric acid or p-toluenesulfonic acid) and heat.
- The major product formed from the reaction between acetic acid and 2-ethoxyphenol would be the desired ester.
Applications De Recherche Scientifique
- Research applications of this compound span various fields:
Chemistry: It can serve as a model compound for studying esterification reactions and understanding the behavior of acetate esters.
Biology: Investigating its biological activity, toxicity, and potential interactions with cellular components.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Assessing its use as a flavoring agent, fragrance, or in other industrial applications.
Mécanisme D'action
- The specific mechanism by which this compound exerts its effects would depend on its biological context.
- If it has pharmacological activity, it might interact with cellular receptors, enzymes, or metabolic pathways.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct information on similar compounds with the same structure. you may want to explore related acetate esters or compounds containing the 2-ethoxyphenyl group for comparison.
Remember that while the compound’s name might seem complex, its study contributes to our understanding of organic chemistry and its practical applications.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(2-ethoxyphenyl) 2-methoxyacetate |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-6-4-5-7-10(9)15-11(12)8-13-2/h4-7H,3,8H2,1-2H3 |
Clé InChI |
JJYZEOBSGMKVON-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1OC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide](/img/structure/B12127963.png)
![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B12127995.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128002.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12128011.png)

![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)
![3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12128026.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B12128027.png)

